molecular formula C16H19N3O3 B4304752 4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

Cat. No.: B4304752
M. Wt: 301.34 g/mol
InChI Key: MZVTXNRSXCUWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production of this compound can be achieved through optimized batch or continuous flow processes. The key to industrial synthesis lies in the efficient cyclization and alkylation steps, which can be enhanced by using catalysts and optimized reaction conditions. The use of microwave-assisted synthesis and green chemistry principles can further improve the yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Investigated for its anti-cancer properties, particularly in the inhibition of tumor growth and metastasis. It also shows promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and cell division, ultimately resulting in cell death. Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its specific structural features, such as the presence of a hydroxyl group on the phenyl ring and the propyl and methyl substituents on the pyrrolopyrimidine core. These structural elements contribute to its distinct biological activity and make it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-1-methyl-6-propyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-8-19-9-12-13(15(19)21)14(17-16(22)18(12)2)10-4-6-11(20)7-5-10/h4-7,14,20H,3,8-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVTXNRSXCUWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 3
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 4
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 5
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 6
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

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